

A Comprehensive Technical Guide to the Physical Properties of m-Aminophenol Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminophenol

Cat. No.: B1664112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Aminophenol (**3-aminophenol**) is a crucial aromatic organic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its solid-state physical properties is paramount for process development, formulation, and ensuring the quality and stability of final products. This technical guide provides an in-depth overview of the core physical properties of m-aminophenol crystals, detailing experimental methodologies and presenting quantitative data in a clear, comparative format.

Core Physical Properties of m-Aminophenol

The physical characteristics of m-aminophenol crystals are summarized below, providing a foundational dataset for researchers and chemical engineers.

General Properties

Property	Value	Source
Appearance	White to off-white or light gray crystalline powder/prisms. [1] [2]	[1] [2]
Molecular Formula	C ₆ H ₇ NO	[1] [2] [3]
Molecular Weight	109.13 g/mol	[1] [2] [3]

Thermal Properties

The thermal behavior of m-aminophenol is critical for understanding its stability and processing parameters.

Property	Value	Source
Melting Point	120-124 °C	[4]
122-123 °C	[3]	
123 °C	[5] [6]	
Boiling Point	164 °C at 11 mmHg	[1] [4] [6]

Density and Crystal Structure

Property	Value	Source
Density	1.195 g/cm ³	[1] [7]
~1.21 g/cm ³	[5]	
Crystal System	Orthorhombic	[7]

Solubility

The solubility of m-aminophenol in various solvents is a key parameter for its purification, reaction, and formulation.

Solvent	Solubility	Temperature (°C)	Source
Water	35 g/L	20	[4] [8]
Soluble in 40 parts cold water	-	[3]	
Freely soluble in hot water	-	[3][9]	
Ethanol	Soluble	-	[3]
Ether	Soluble	-	[3]
Benzene	Insoluble	-	[8]
Gasoline	Insoluble	-	[8]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of m-aminophenol crystals. The following sections outline the typical experimental protocols for key analyses.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of m-aminophenol (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- **Instrument Setup:** The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

- **Analysis:** The sample and a reference empty pan are placed in the DSC cell. The temperature is ramped at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- **Data Acquisition:** The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Crystal Structure Determination by X-Ray Crystallography (XRC)

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal.

Methodology:

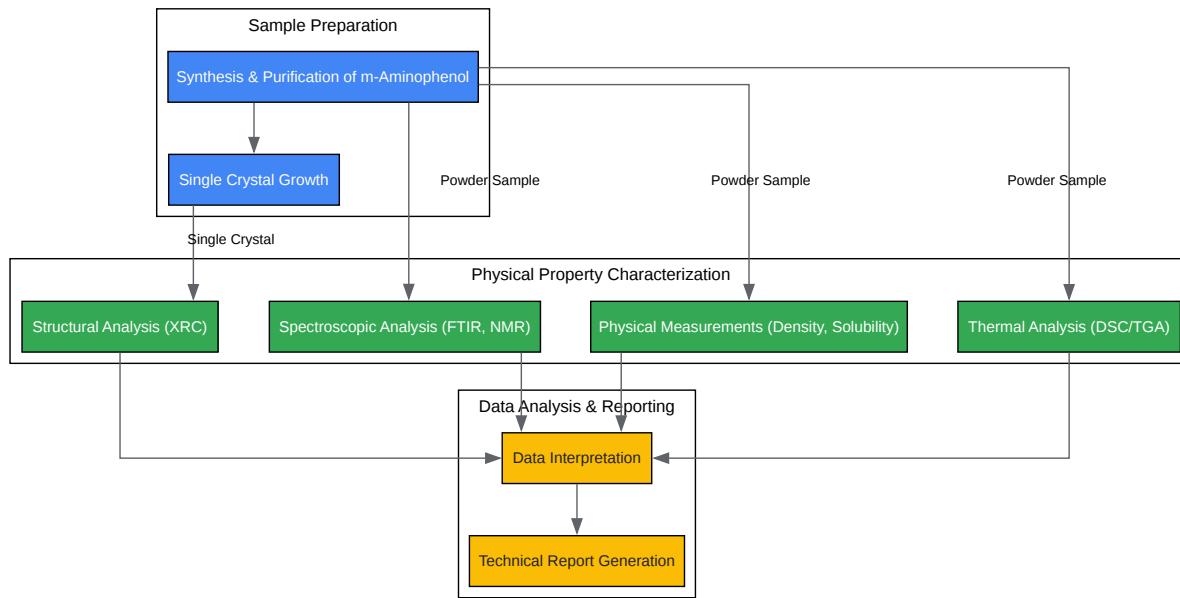
- **Crystal Growth:** Single crystals of m-aminophenol of suitable size and quality are grown from a saturated solution by slow evaporation or cooling.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and structural parameters.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

- **Sample Preparation:** A small amount of m-aminophenol is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

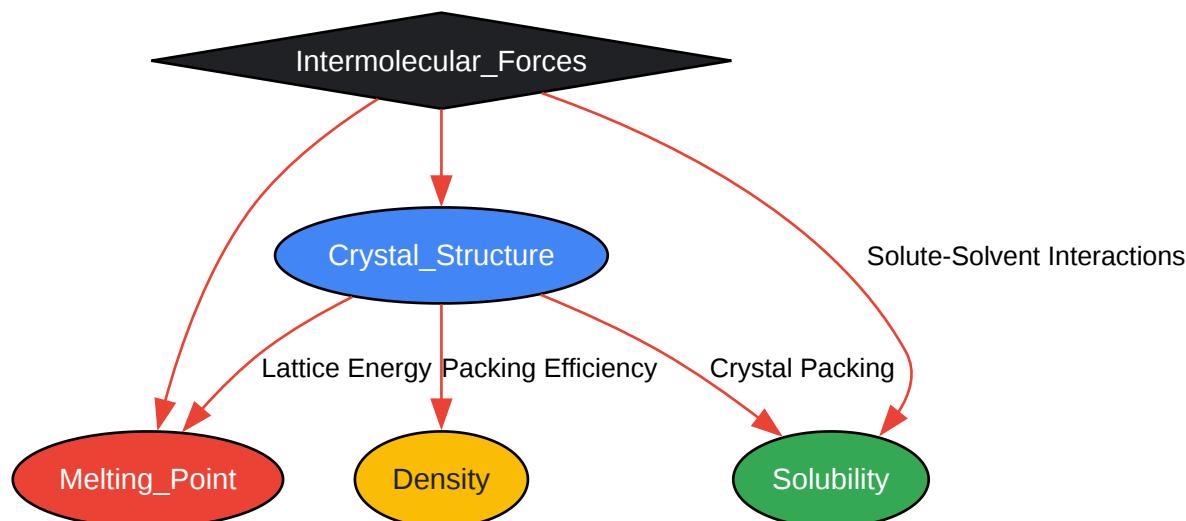
- Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm^{-1}).


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of m-aminophenol is dissolved in a deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Visualizations

Experimental Workflow for Physical Property Determination


The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of m-aminophenol crystals.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties of m-aminophenol.

Logical Relationship of Key Physical Properties

This diagram illustrates the interconnectedness of the fundamental physical properties of a crystalline material like m-aminophenol.

[Click to download full resolution via product page](#)

Caption: Interrelationship of the physical properties of m-aminophenol crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminophenol | C₆H₇NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]
- 7. chemrj.org [chemrj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of m-Aminophenol Crystals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664112#physical-properties-of-m-aminophenol-crystals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com